4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine
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Overview
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine is a heterocyclic compound that contains both an oxadiazole ring and a thiomorpholine ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the thiomorpholine ring is a sulfur-containing heterocycle that can enhance the biological activity of the compound.
Mechanism of Action
Target of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . This suggests that the compound may interact with its targets through the 1,2,4-oxadiazole ring, leading to changes in the target’s function.
Biochemical Pathways
Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to cancer therapy, age-related diseases, antimicrobials, and more .
Result of Action
Based on the known effects of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cancer, age-related diseases, and microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with thiomorpholine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains both oxadiazole and furazan rings.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A multicyclic oxadiazole derivative with high thermal stability.
3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Another oxadiazole derivative with energetic properties
Uniqueness
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine is unique due to the presence of both the oxadiazole and thiomorpholine rings, which can confer distinct biological and chemical properties. The combination of these two rings can enhance the compound’s stability, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-7-9-8(12-10-7)6-11-2-4-13-5-3-11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCTILNIRDBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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